Cas no 2171905-09-0 (2-({2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}oxy)propanoic acid)

2171905-09-0 structure
Productnaam:2-({2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}oxy)propanoic acid
2-({2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}oxy)propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-({2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}oxy)propanoic acid
- 2171905-09-0
- EN300-1546942
- 2-({2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}oxy)propanoic acid
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- Inchi: 1S/C25H28N2O6/c1-16(23(29)30)33-27-22(28)14-25(12-6-7-13-25)26-24(31)32-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21H,6-7,12-15H2,1H3,(H,26,31)(H,27,28)(H,29,30)
- InChI-sleutel: BNOCACGIBXDHAM-UHFFFAOYSA-N
- LACHT: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NOC(C(=O)O)C)=O)CCCC1)=O
Berekende eigenschappen
- Exacte massa: 452.19473662g/mol
- Monoisotopische massa: 452.19473662g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 9
- Complexiteit: 700
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 114Ų
- XLogP3: 4
2-({2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}oxy)propanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1546942-5.0g |
2-({2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}oxy)propanoic acid |
2171905-09-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1546942-0.5g |
2-({2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}oxy)propanoic acid |
2171905-09-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1546942-0.25g |
2-({2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}oxy)propanoic acid |
2171905-09-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1546942-1000mg |
2-({2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}oxy)propanoic acid |
2171905-09-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1546942-50mg |
2-({2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}oxy)propanoic acid |
2171905-09-0 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1546942-1.0g |
2-({2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}oxy)propanoic acid |
2171905-09-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1546942-250mg |
2-({2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}oxy)propanoic acid |
2171905-09-0 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1546942-10000mg |
2-({2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}oxy)propanoic acid |
2171905-09-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1546942-0.05g |
2-({2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}oxy)propanoic acid |
2171905-09-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1546942-0.1g |
2-({2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}oxy)propanoic acid |
2171905-09-0 | 0.1g |
$2963.0 | 2023-06-05 |
2-({2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}oxy)propanoic acid Gerelateerde literatuur
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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